(4-Bromo-2-chlorophenyl)hydrazine hydrochloride
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Overview
Description
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride typically involves the reduction of 4-bromo-2-chloronitrobenzene. The process includes the following steps:
Reduction: 4-bromo-2-chloronitrobenzene is reduced using zinc powder in the presence of hydrochloric acid and water.
Neutralization: The reaction mixture is then neutralized with sodium hydroxide to a pH of 10, followed by incubation at 5°C for 1-2 hours to allow crystallization.
Filtration: The resulting product is filtered to obtain the crude this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and neutralization steps, with additional purification stages to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms on the phenyl ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted hydrazine derivatives, while oxidation reactions can produce corresponding nitroso or nitro compounds .
Scientific Research Applications
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Similar in structure but lacks the chlorine atom.
2-Chlorophenylhydrazine: Similar in structure but lacks the bromine atom.
Phenylhydrazine: The parent compound without any halogen substitutions.
Uniqueness
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGDJXZCBGGXTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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